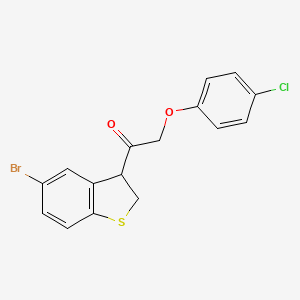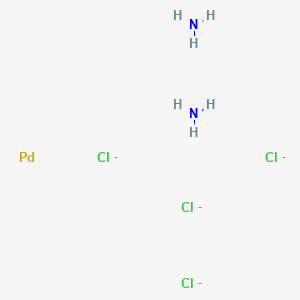
Tetrachlorodiamminepalladium (IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachlorodiamminepalladium (IV) is a coordination compound with the chemical formula [Pd(NH3)2Cl4] It is a palladium complex where the central palladium ion is in the +4 oxidation state, coordinated by two ammonia molecules and four chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrachlorodiamminepalladium (IV) can be synthesized through the oxidation of palladium (II) complexes. One common method involves the reaction of palladium (II) chloride with ammonia in the presence of an oxidizing agent such as chlorine gas or sodium hypochlorite. The reaction typically proceeds as follows: [ \text{PdCl}_2 + 2\text{NH}_3 + \text{Cl}_2 \rightarrow \text{[Pd(NH}_3\text{)}_2\text{Cl}_4} ]
Industrial Production Methods: In an industrial setting, the production of tetrachlorodiamminepalladium (IV) may involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrachlorodiamminepalladium (IV) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where the palladium ion changes its oxidation state.
Substitution Reactions: The ammonia ligands or chloride ions can be substituted by other ligands, leading to the formation of different palladium complexes.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine gas, sodium hypochlorite.
Reducing Agents: Hydrogen gas, sodium borohydride.
Ligands for Substitution: Phosphines, thiols, and other nitrogen or sulfur-containing ligands.
Major Products Formed:
From Oxidation-Reduction Reactions: Palladium (II) complexes.
From Substitution Reactions: Various palladium complexes with different ligands, depending on the reagents used.
Applications De Recherche Scientifique
Tetrachlorodiamminepalladium (IV) has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions.
Materials Science: It is explored for its potential in the development of advanced materials, including conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: It is studied for its potential use in the development of new therapeutic agents, particularly in cancer treatment.
Mécanisme D'action
The mechanism by which tetrachlorodiamminepalladium (IV) exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The palladium ion can interact with molecular targets, facilitating catalytic processes or altering the chemical environment. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or biological systems.
Comparaison Avec Des Composés Similaires
Tetrachloropalladate (II): [PdCl4]2-
Diamminepalladium (II) Chloride: [Pd(NH3)2Cl2]
Tetrachloroplatinate (IV): [PtCl4]2-
Comparison: Tetrachlorodiamminepalladium (IV) is unique due to its +4 oxidation state and the presence of both ammonia and chloride ligands. This combination imparts distinct chemical properties, such as higher oxidation potential and specific ligand exchange behavior, which differentiate it from similar compounds like tetrachloropalladate (II) and diamminepalladium (II) chloride.
Propriétés
Numéro CAS |
51064-31-4 |
|---|---|
Formule moléculaire |
Cl4H6N2Pd-4 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
azane;palladium;tetrachloride |
InChI |
InChI=1S/4ClH.2H3N.Pd/h4*1H;2*1H3;/p-4 |
Clé InChI |
RNBGYTAOXHEEAV-UHFFFAOYSA-J |
SMILES canonique |
N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)
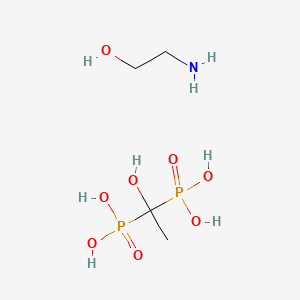
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)
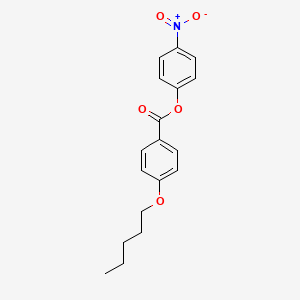
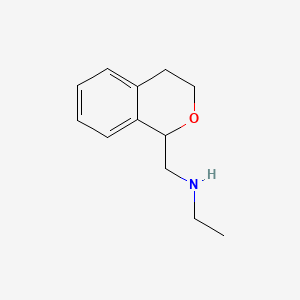
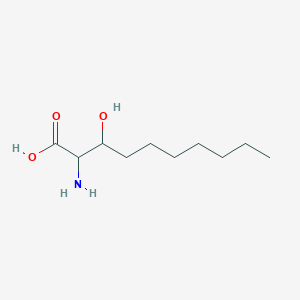
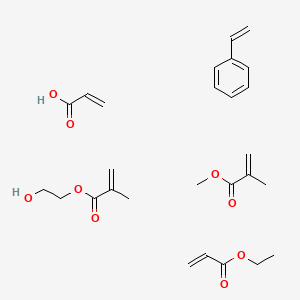
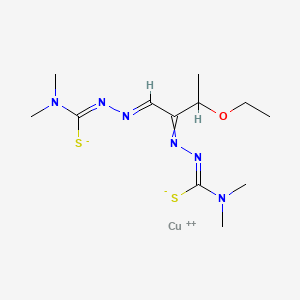
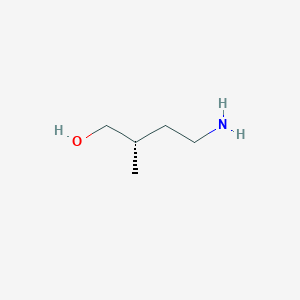
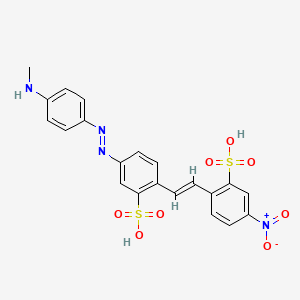
![1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene](/img/structure/B14652805.png)
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
